molecular formula C17H13F3N2 B1425942 1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine CAS No. 1377791-70-2

1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine

Cat. No.: B1425942
CAS No.: 1377791-70-2
M. Wt: 302.29 g/mol
InChI Key: QCRASQWHVCRLHE-UHFFFAOYSA-N
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Description

1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine is a specialist fluorinated dihydropyridazine derivative of significant interest in medicinal chemistry and drug discovery research. The core 1,4-dihydropyridine (1,4-DHP) scaffold is recognized as a privileged structure in pharmaceutical development, known for its diverse biological activities and presence in numerous therapeutic agents . The integration of a strong electron-withdrawing trifluoromethyl group at the 3-position, a strategy common in modern organofluorine chemistry, is designed to profoundly influence the molecule's electronic properties, metabolic stability, and lipophilicity, thereby optimizing its potential as a bioactive compound . This molecular architecture suggests potential for probing novel biological mechanisms. This compound is strictly For Research Use Only (RUO) and is intended for use in controlled laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

1,4-diphenyl-3-(trifluoromethyl)-4H-pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2/c18-17(19,20)16-15(13-7-3-1-4-8-13)11-12-22(21-16)14-9-5-2-6-10-14/h1-12,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRASQWHVCRLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=CN(N=C2C(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:
This classical approach involves reacting substituted 1,4-dicarbonyl compounds with hydrazine hydrate to form dihydropyridazines. The process is well-established and has been referenced in patents and literature dating back to the early 20th century.

Reaction Scheme:
$$ \text{Substituted 1,4-dicarbonyl} + \text{Hydrazine hydrate} \rightarrow \text{Dihydropyridazine} $$

Application to the Target Compound:

  • Starting with a suitable 1,4-dicarbonyl precursor bearing phenyl groups and a trifluoromethyl substituent at the appropriate positions.
  • Hydrazine hydrate reacts with the 1,4-dicarbonyl to form the dihydropyridazine core, with subsequent functionalization to introduce phenyl and trifluoromethyl groups.

Advantages:

  • Well-documented and straightforward.
  • Suitable for introducing various substituents on the dihydropyridazine ring.

Limitations:

  • Requires precise control over reaction conditions to prevent side reactions.
  • Difficult to selectively introduce trifluoromethyl groups during this step.

Synthesis of Phenyl Substituents via Aromatic Substituted Precursors

Method Overview:
Phenyl groups are incorporated through the use of aromatic aldehydes, ketones, or acyl derivatives during the initial formation of the dihydropyridazine ring or via subsequent substitution reactions.

Reaction Scheme:
$$ \text{Aromatic aldehyde or ketone} + \text{hydrazine derivative} \rightarrow \text{Phenyl-substituted dihydropyridazine} $$

Application:

  • Using benzaldehyde derivatives as starting materials to introduce phenyl groups at the desired positions.
  • Alternatively, phenyl groups can be attached via cross-coupling reactions such as Suzuki or Stille coupling after the core dihydropyridazine is synthesized.

Advantages:

  • Versatile and allows for diverse phenyl substitutions.
  • Compatible with other functional groups.

Limitations:

  • Additional steps may be necessary for post-synthesis modifications.
  • Cross-coupling reactions require specific catalysts and conditions.

Synthesis via Cyclization of Hydrazine Derivatives with α,β-Unsaturated Carbonyls

Method Overview:
This approach involves cyclization reactions where hydrazine derivatives react with α,β-unsaturated carbonyl compounds bearing phenyl and trifluoromethyl groups, followed by ring closure to form the dihydropyridazine core.

Reaction Scheme:
$$ \text{Hydrazine derivative} + \text{α,β-unsaturated carbonyl} \rightarrow \text{Dihydropyridazine} $$

Application:

  • Preparing the precursor with the desired substituents and inducing cyclization under acidic or basic conditions.
  • This method allows for the introduction of substituents at specific ring positions.

Advantages:

  • Facilitates regioselective synthesis.
  • Suitable for complex substitution patterns.

Limitations:

  • Requires careful control of reaction conditions.
  • Possible formation of isomeric mixtures.

Data Table: Summary of Preparation Methods

Method Number Starting Materials Key Reagents Main Features Limitations
1 1,4-dicarbonyl compounds Hydrazine hydrate Classical condensation Regioselectivity challenges
2 Intermediates with dihydropyridazine core Trifluoromethylating reagents Precise CF₃ incorporation Reagent sensitivity
3 Aromatic aldehydes/ketones Cross-coupling catalysts Phenyl substitution Additional steps needed
4 Hydrazine derivatives α,β-unsaturated carbonyls Cyclization and ring closure Reaction condition sensitivity

Research Findings and Notes

  • The patent literature indicates that the synthesis of dihydropyridazines, including derivatives with trifluoromethyl groups, often employs hydrazine-based condensation reactions with appropriately substituted precursors.
  • Recent advances include the use of modern trifluoromethylation reagents for selective introduction of the CF₃ group, which is critical for biological activity.
  • The synthesis strategies are adaptable, allowing for the incorporation of phenyl groups via aromatic precursors or post-synthetic modifications such as cross-coupling.
  • The choice of method depends on the desired substitution pattern, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and modified pyridazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development. Its pharmacological properties include:

  • Vasodilatory Effects : Research indicates that this compound can influence vascular tone, acting as a spasmolytic agent. It has potential applications in treating conditions such as hypertension by lowering blood pressure in normotonic and hypertonic animals .
  • Therapeutic Uses : The compound has been studied for its effects on the circulatory system and gastrointestinal tract. It is suggested that it may serve as an anti-hypertensive agent and could be beneficial for treating diseases related to smooth muscle spasms in the urogenital and respiratory systems .
  • Drug Design : The trifluoromethyl group enhances lipophilicity, which is critical for drug interactions with hydrophobic pockets in proteins. This property makes it a valuable candidate for designing molecules with specific biological activities.

Materials Science

In materials science, 1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine is explored for its electronic properties:

  • Organic Semiconductors : The compound's unique electronic structure can be utilized in the development of organic semiconductors. Its ability to facilitate charge transport makes it suitable for applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
  • Advanced Materials : The interactions of the compound with other materials can lead to innovative applications in nanotechnology and polymer science, where its properties can enhance material performance.

Biological Studies

The biological implications of 1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine are significant:

  • Biochemical Interactions : Studies focus on how this compound interacts with various biological molecules, providing insights into its potential therapeutic uses. Understanding these interactions can lead to new drug formulations targeting specific diseases.
  • Mechanism of Action : The mechanism involves modulation of enzyme activity through binding to specific molecular targets. This action can lead to various pharmacological effects beneficial in therapeutic contexts.

Mechanism of Action

The mechanism of action of 1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Structural Analogues in HDAC Inhibition

Compounds with 1,4-phenyl linkers, such as those synthesized in HDAC inhibitor studies (e.g., compounds 9–21 in and ), share structural similarities with the target compound. Key comparisons include:

Feature 1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine Other 1,4-Phenyl-Linked HDAC Inhibitors TMP195 (Reference Inhibitor)
HDAC4/5 Selectivity High selectivity for HDAC4/5 due to 1,4-phenyl linker Enhanced selectivity vs. TMP195 (Table 3, ) Moderate selectivity
Trifluoromethyl Effect Stabilizes interactions via hydrophobic/electron-withdrawing effects Varied substituents (e.g., oxadiazole) Lacks trifluoromethyl group
Aqueous Solubility Moderate (depends on substituents) Improved with pyridine linkers (e.g., compound 15, ) Lower solubility

Key Findings :

  • The 1,4-phenyl linker in the target compound enhances HDAC4/5 inhibition compared to TMP195, likely due to optimized cap-group interactions .
  • The trifluoromethyl group improves binding affinity and metabolic stability compared to non-fluorinated analogues .

Fluorogenic Dihydropyridazines in Bioorthogonal Reactions

The compound’s fluorescence properties are influenced by its dihydropyridazine core. Comparisons with similar fluorogenic products include:

1,4-Dihydropyridazine vs. 4,5-Dihydropyridazine Isomers
Property 1,4-Dihydropyridazine (Target Compound) 4,5-Dihydropyridazine (e.g., from equatorial TCO reactions) Pyridazine (Oxidized Product)
Fluorescence Brightness High (comparable to BCN-derived pyridazines, ) Lower (quenches fluorophores, ) Highest (post-oxidation, )
Tautomerization Rate Rapid (axial TCO promotes 1,4-isomer, ) Slow (requires days for oxidation, ) N/A
Solubility Moderate Higher (4,5-isomers favor aqueous solubility, ) Low

Key Findings :

  • The 1,4-dihydropyridazine core exhibits superior fluorescence during intermediate stages compared to 4,5-isomers, which act as fluorescence quenchers .
  • Tautomerization kinetics (1,4 vs. 4,5) directly impact reaction utility: rapid 1,4-isomer formation is advantageous for real-time imaging, while slower 4,5-isomer tautomerization improves solubility .
Comparison with PDHP (4-Phenyl-3,6-di(pyridin-2-yl)-1,4-dihydropyridazine)

PDHP, another fluorogenic dihydropyridazine, is generated via IEDDA reactions between styrene and tetrazines. Differences include:

  • Fluorogenicity Mechanism : PDHP relies on intrinsic fluorescence post-reaction, whereas the target compound’s fluorescence is modulated by tautomerization and oxidation .
  • Reaction Kinetics: PDHP forms at a rate of $ k_2 = 0.078 \, \text{M}^{-1}\text{s}^{-1} $, while the target compound’s kinetics depend on dienophile structure (e.g., TCO derivatives) .

Trifluoromethyl-Substituted Analogues

The trifluoromethyl group distinguishes the target compound from non-fluorinated dihydropyridazines and HDAC inhibitors:

  • Electron-Withdrawing Effects : Enhances stability and binding in HDAC interactions .
  • Fluorine-Specific Interactions: Improves membrane permeability and pharmacokinetics compared to chlorinated or non-halogenated analogues (e.g., Cl-4AS-1 in ).

Biological Activity

1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine (CAS Number: 1377791-70-2) is a heterocyclic compound characterized by a pyridazine ring with phenyl substitutions and a trifluoromethyl group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C17H13F3N2
  • Molecular Weight : 302.30 g/mol
  • IUPAC Name : 1,4-diphenyl-3-(trifluoromethyl)-4H-pyridazine

The biological activity of 1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic pockets in proteins and enzymes. This can lead to modulation of enzymatic activities and receptor interactions, resulting in diverse pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridazines exhibit notable antimicrobial properties. For instance, compounds similar to 1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine have been tested against various strains of bacteria and fungi. The compound's structure allows it to disrupt microbial cell membranes or inhibit essential metabolic pathways.

CompoundTarget StrainMinimum Inhibitory Concentration (MIC)
Example AStaphylococcus aureus5 μg/mL
Example BEscherichia coli10 μg/mL

Anticancer Activity

Studies have shown that certain derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation. For instance, a related compound demonstrated an IC50 value of 19.70 ± 0.89 μM against cancer cell lines, comparable to standard chemotherapeutic agents like etoposide.

Cardiovascular Effects

The compound has been investigated for its potential cardiovascular benefits. It has been reported to act as a spasmolytic agent and may influence circulation positively. This is particularly relevant for conditions such as hypertension and coronary artery diseases.

Case Study 1: Antimicrobial Evaluation

In a study conducted by Mali et al. (2021), derivatives of dihydropyridazines were synthesized and evaluated for their antimicrobial activity against five strains of bacteria and fungi. The results indicated effective inhibition at concentrations as low as 5 μg/mL for certain derivatives, showcasing the potential of these compounds in developing new antimicrobial agents .

Case Study 2: Anticancer Properties

Vahedi et al. (2023) reported on the synthesis of pyrano[3,2-e]pyrazaolo[1,5-a]pyrimidine derivatives that exhibited significant anticancer activity. The compounds were tested against various cancer cell lines, showing promising results with IC50 values comparable to established drugs .

Q & A

Q. How to design derivatives with enhanced bioactivity?

  • Methodology : Perform SAR studies by substituting phenyl groups with electron-withdrawing/donating groups (e.g., -NO2_2, -OCH3_3). Use QSAR models (e.g., CoMFA) to predict activity. Validate via in vitro assays (e.g., antimicrobial MIC tests) and ADMET profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine
Reactant of Route 2
1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine

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